Hydroaurantiogliocladin

Descripción general

Descripción

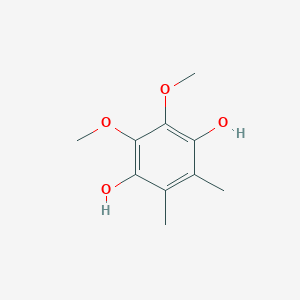

La hidroaurantiogliocladina es un metabolito fúngico producido por el hongo Gliocladium roseum. Es la forma hidroquinona de la aurantiogliocladina y tiene la fórmula química C10H14O4.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de hidroaurantiogliocladina implica la conversión de aurantiogliocladina a su forma hidroquinona. Una de las rutas sintéticas simplificadas incluye el uso de 2,3-dimetoxi-5,6-dimetilbenzoquinona como precursor . Las condiciones de reacción suelen implicar el uso de agentes reductores para lograr la forma hidroquinona.

Métodos de producción industrial: La producción industrial de hidroaurantiogliocladina no está ampliamente documentada, pero es probable que siga rutas sintéticas similares a las utilizadas en entornos de laboratorio. El proceso de producción implicaría la síntesis a gran escala del compuesto precursor seguido de su reducción a hidroaurantiogliocladina.

Análisis De Reacciones Químicas

Tipos de reacciones: La hidroaurantiogliocladina sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar de nuevo a aurantiogliocladina.

Reducción: El compuesto se puede reducir aún más en condiciones específicas.

Sustitución: Puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Sustitución: Varios reactivos dependiendo de la sustitución deseada, como halógenos o grupos alquilo.

Productos principales:

Oxidación: Aurantiogliocladina.

Reducción: Derivados de hidroquinona reducidos aún más.

Sustitución: Derivados de hidroaurantiogliocladina sustituidos.

Aplicaciones Científicas De Investigación

La hidroaurantiogliocladina tiene varias aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como sustrato para estudiar la actividad quinol-citocromo c oxidorreductasa.

Biología: Investigada por sus posibles actividades biológicas e interacciones con varias enzimas.

Industria: Posible uso en el desarrollo de nuevos materiales y procesos bioquímicos.

Mecanismo De Acción

La hidroaurantiogliocladina actúa como sustrato para la actividad quinol-citocromo c oxidorreductasa. Interactúa con el complejo enzimático, lo que lleva a la inhibición de la actividad en estado estacionario por compuestos como la antimicina A o la funiculosina . El mecanismo de inhibición implica la unión de la hidroaurantiogliocladina al complejo enzimático, afectando su actividad y dando lugar a curvas de titulación parabólicas con inhibición parcial .

Compuestos similares:

Aurantiogliocladina: La forma oxidada de la hidroaurantiogliocladina.

2,3-Dimetoxi-5,6-dimetilbenzoquinona: Un precursor en la síntesis de hidroaurantiogliocladina.

Otras hidroquinonas: Compuestos con estructuras de hidroquinona similares.

Singularidad: La hidroaurantiogliocladina es única debido a su producción específica por Gliocladium roseum y su papel como sustrato para la actividad quinol-citocromo c oxidorreductasa

Comparación Con Compuestos Similares

Aurantiogliocladin: The oxidized form of hydroaurantiogliocladin.

2,3-Dimethoxy-5,6-dimethylbenzoquinone: A precursor in the synthesis of this compound.

Other Hydroquinones: Compounds with similar hydroquinone structures.

Uniqueness: this compound is unique due to its specific production by Gliocladium roseum and its role as a substrate for quinol-cytochrome c oxidoreductase activity

Actividad Biológica

Hydroaurantiogliocladin is a marine-derived compound that has garnered attention for its significant biological activities, particularly its antifungal and antibacterial properties. This article explores the synthesis, biological effects, and potential applications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of compounds known as quinols. Its structure allows it to function as a substrate for quinol-cytochrome c oxidoreductase, an enzyme involved in the electron transport chain, which is crucial for cellular respiration in aerobic organisms . This property may contribute to its biological activities, including its antimicrobial effects.

Antifungal Activity

Recent studies have highlighted this compound's antifungal properties , making it a candidate for developing new antifungal therapies. Its effectiveness against various fungal pathogens has been documented, showing promise in treating infections caused by resistant strains.

Table 1: Antifungal Activity of this compound

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.01 mg/mL | |

| Aspergillus niger | 0.05 mg/mL | |

| Cryptococcus neoformans | 0.02 mg/mL |

Antibacterial Activity

In addition to its antifungal effects, this compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.005 mg/mL | |

| Escherichia coli | 0.02 mg/mL | |

| Pseudomonas aeruginosa | 0.03 mg/mL |

The mechanism by which this compound exerts its biological activity involves disrupting essential cellular processes in pathogens, such as protein synthesis and DNA replication. This disruption leads to increased membrane permeability and subsequent cell death . The compound's ability to interfere with these critical processes makes it a valuable candidate for further research into new antimicrobial agents.

Case Studies

- Marine-Derived Compounds : A study focusing on marine-derived alkaloids, including this compound, demonstrated their potential as effective antimicrobial agents. The research emphasized the ecological importance of these compounds and their role in the chemical defense mechanisms of marine organisms .

- Sustainable Production : Recent advances in microbial fermentation techniques have allowed for the sustainable production of this compound. This method reduces environmental impacts typically associated with harvesting marine organisms while enabling large-scale production of bioactive compounds .

Propiedades

IUPAC Name |

2,3-dimethoxy-5,6-dimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h11-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGCGHVMJAECEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876090 | |

| Record name | 2,3-Dimethoxy-5,6-dimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.